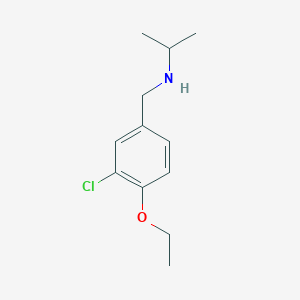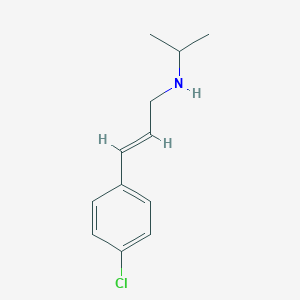![molecular formula C18H24N4O B275945 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B275945.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as MPX-004, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has shown potential in various areas of research, including neuroscience, cardiovascular disease, and cancer research. The purpose of
作用机制
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is not fully understood. However, it is believed that N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine works by activating the G protein-coupled receptor, GPR17. GPR17 is a receptor that is expressed in the brain and other tissues and is involved in various physiological processes, including myelination, inflammation, and cell proliferation. Activation of GPR17 by N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine can lead to the activation of various signaling pathways, which can result in the observed effects of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine.
Biochemical and Physiological Effects:
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects. In neuroscience, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cognitive function and have a neuroprotective effect. In cardiovascular disease, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a vasodilatory effect and reduce blood pressure. In cancer research, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have anti-cancer properties and inhibit tumor growth.
实验室实验的优点和局限性
One advantage of using N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine in lab experiments is its specificity for GPR17. This allows researchers to study the effects of GPR17 activation without the interference of other receptors. However, one limitation of using N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is its limited availability and high cost.
未来方向
There are various future directions for the research of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine. In neuroscience, further research is needed to understand the mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of neurodegenerative diseases. In cardiovascular disease, further research is needed to understand the long-term effects of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine on blood pressure and its potential use in the treatment of hypertension. In cancer research, further research is needed to understand the anti-cancer properties of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of various types of cancer.
Conclusion:
In conclusion, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is a synthetic compound that has shown potential in various areas of scientific research. Its specificity for GPR17 makes it a valuable tool for studying the effects of GPR17 activation. Further research is needed to fully understand the mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of various diseases.
合成方法
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a series of chemical reactions that start with the reaction of 2-pyrimidinol with 3-bromobenzyl chloride, which results in the formation of 3-(2-pyrimidinyloxy)benzyl chloride. The next step involves the reaction of 3-(2-pyrimidinyloxy)benzyl chloride with N-(1-ethyl-2-pyrrolidinyl)methanamine, which results in the formation of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine.
科学研究应用
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has shown potential in various areas of scientific research. In neuroscience, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a neuroprotective effect and can improve cognitive function. In cardiovascular disease, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a vasodilatory effect and can reduce blood pressure. In cancer research, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have anti-cancer properties and can inhibit tumor growth.
属性
产品名称 |
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
分子式 |
C18H24N4O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-(1-ethylpyrrolidin-2-yl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H24N4O/c1-2-22-11-4-7-16(22)14-19-13-15-6-3-8-17(12-15)23-18-20-9-5-10-21-18/h3,5-6,8-10,12,16,19H,2,4,7,11,13-14H2,1H3 |
InChI 键 |
BRPRXAASTIAXEN-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
规范 SMILES |
CCN1CCCC1CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)

![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)


![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)